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molecular formula C5H5Br2N3O2 B8026385 6-Bromo-3-nitropyridin-2-amine hydrobromide

6-Bromo-3-nitropyridin-2-amine hydrobromide

Cat. No. B8026385
M. Wt: 298.92 g/mol
InChI Key: AAQUBDZFQOMMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911469B2

Procedure details

2-Amino-6-chloro-3-nitropyridine (20.2 g) was suspended in a 30% hydrobromide/acetic acid solution (100 ml), and the suspension was stirred at 90° C. After 4 hours, a 30% hydrobromide/acetic acid solution (100 ml) was added, and the mixture was stirred for another 1 hour at 90° C. Then, the reaction mixture was stirred at 100° C. for 8 hr while a hydrobromic acid gas was introduced little by little. The reaction mixture was cooled, and the precipitate was collected by filtration and washed with hexane to give the objective compound (33.0 g) as a pale-yellow powder.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[BrH:12]>Br.C(O)(=O)C>[BrH:12].[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Br:12])[N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
Br.C(C)(=O)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
Br.C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for another 1 hour at 90° C
Duration
1 h
ADDITION
Type
ADDITION
Details
was introduced little by little
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Br.NC1=NC(=CC=C1[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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